4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid
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Overview
Description
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid is a deuterated derivative of vanillic acid, a naturally occurring phenolic acid found in various plants. This compound is characterized by the presence of two methoxy groups and a hydroxyl group attached to a benzene ring, with deuterium atoms replacing the hydrogen atoms in the methoxy groups. The molecular formula of this compound is C9H4D6O4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid typically involves the deuteration of vanillic acid. One common method is the methylation of vanillic acid using deuterated methyl iodide (CD3I) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution of hydrogen atoms with deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification techniques such as recrystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid has several scientific research applications, including:
Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: Investigated for its antioxidant properties and potential role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of deuterated compounds for pharmaceutical research and development.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and methoxy groups play a crucial role in its biological activity by modulating the compound’s binding affinity and specificity. The deuterium atoms enhance the stability and metabolic profile of the compound, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Hydroxy-3,5-di(methoxy-d3)-benzoic acid can be compared with other similar compounds such as:
Vanillic Acid: The non-deuterated form, which has similar chemical properties but different metabolic stability.
Syringic Acid: Another phenolic acid with additional methoxy groups, offering different biological activities.
Gallic Acid: A trihydroxybenzoic acid with distinct antioxidant properties.
The uniqueness of this compound lies in its deuterated methoxy groups, which provide enhanced stability and distinct isotopic labeling for research applications.
Properties
CAS No. |
84759-06-8 |
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Molecular Formula |
C9H4O5D6 |
Molecular Weight |
204.21 |
InChI |
InChI=1S/C23H21N3O7S/c27-19(28)9-8-17(22(31)32)25-20(29)15-3-1-2-14(10-15)12-24-16-6-4-13(5-7-16)11-18-21(30)26-23(33)34-18/h1-7,10-11,17,24H,8-9,12H2,(H,25,29)(H,27,28)(H,31,32)(H,26,30,33)/b18-11-/t17-/m1/s1 |
InChI Key |
YITBSJALJWUAQA-LVSMMTLPSA-N |
SMILES |
C1=CC(=CC(=C1)CNC2=CC=C(C=C2)C=C3C(=O)NC(=O)S3)C(=O)NC(CCC(=O)O)C(=O)O |
boiling_point |
379.5±42.0 °C at 760 mmHg |
density |
1.3±0.1 g/cm3 |
Purity |
95% by HPLC; 98% atom D |
Related CAS |
530-57-4 (unlabelled) |
Synonyms |
(2R)-2-[[3-[[4-[(Z)-(2,4-dioxothiazolidin-5-ylidene)methyl]anilino]methyl]benzoyl]amino]pentanedioic acid; N-({3-[({4-[(Z)-(2,4-Dioxo-1,3-Thiazolidin-5-Ylidene)methyl]phenyl}amino)methyl]phenyl}carbonyl)-D-Glutamic Acid; VSV |
tag |
Benzoic Acid Impurities |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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